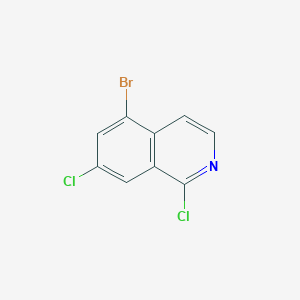

5-Bromo-1,7-dichloroisoquinoline

Description

Significance of Isoquinoline (B145761) Scaffolds in Modern Organic Synthesis

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and organic synthesis. bldpharm.combldpharm.com This scaffold is present in a wide array of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which exhibit potent biological activities. americanelements.com The inherent structural features of the isoquinoline ring system allow for three-dimensional complexity and diverse functionalization, making it an attractive target for synthetic chemists. bldpharm.combldpharm.com The development of novel synthetic methodologies to construct and modify the isoquinoline core is an active area of research, driven by the continuous search for new therapeutic agents and molecular probes. beilstein-archives.orgchiralen.com

Strategic Importance of Halogenated Isoquinolines as Synthetic Intermediates

The introduction of halogen atoms onto the isoquinoline scaffold dramatically enhances its synthetic utility. Halogenated isoquinolines are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. a2bchem.com Halogens can serve as excellent leaving groups in nucleophilic substitution reactions and are readily employed in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. a2bchem.comresearchgate.net This allows for the facile introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, providing access to a vast chemical space of isoquinoline derivatives. a2bchem.com The position of the halogen atom on the isoquinoline ring dictates its reactivity and the types of transformations it can undergo, making the regioselective halogenation of isoquinolines a critical aspect of their synthetic chemistry. enovationchem.com

Overview of Research Trajectories for 5-Bromo-1,7-dichloroisoquinoline

The specific research trajectory for this compound appears to be in its nascent stages. Currently, the compound is primarily available through various chemical suppliers, indicating its use as a building block in chemical synthesis. bldpharm.combldpharm.coma2bchem.com While dedicated research articles focusing solely on the synthesis, reactivity, and applications of this compound are not prevalent in publicly accessible literature, its structural features suggest a high potential as a versatile synthetic intermediate.

The presence of three distinct halogen atoms at positions 1, 5, and 7 offers multiple sites for selective functionalization. The chlorine atom at the 1-position is expected to be particularly susceptible to nucleophilic substitution, a common feature for halogens at this position in the isoquinoline ring system. The bromine atom at the 5-position and the chlorine atom at the 7-position on the benzene ring portion of the scaffold are likely to be amenable to transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. The differential reactivity of the C-Cl and C-Br bonds could potentially allow for selective, stepwise modifications.

Based on the known applications of similarly substituted isoquinolines, it is plausible that this compound could serve as a key precursor in the synthesis of biologically active molecules for drug discovery programs or in the development of novel materials with specific electronic or photophysical properties. However, detailed studies are required to fully elucidate its synthetic potential.

Scope and Objectives of the Research Compendium on this compound

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objective is to collate and present the available information on this compound, while also situating it within the broader context of halogenated isoquinoline chemistry. The scope of this compendium includes an introduction to the significance of the isoquinoline scaffold and the strategic importance of its halogenated derivatives in organic synthesis. It will then focus on the specific, albeit limited, information available for this compound. Finally, this review will serve as a forward-looking perspective, highlighting the potential research avenues for this compound based on the known reactivity of related structures.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1551365-07-1 | bldpharm.combldpharm.com |

| Molecular Formula | C₉H₄BrCl₂N | bldpharm.com |

| Molecular Weight | 276.94 g/mol | bldpharm.com |

| SMILES Code | ClC1=CC2=C(C(Br)=C1)C=CN=C2Cl | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrCl2N |

|---|---|

Molecular Weight |

276.94 g/mol |

IUPAC Name |

5-bromo-1,7-dichloroisoquinoline |

InChI |

InChI=1S/C9H4BrCl2N/c10-8-4-5(11)3-7-6(8)1-2-13-9(7)12/h1-4H |

InChI Key |

XEQZGHBPKCJAQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)Cl |

Origin of Product |

United States |

Synthetic Access to 5 Bromo 1,7 Dichloroisoquinoline

Retrosynthetic Analysis for 5-Bromo-1,7-dichloroisoquinoline

A retrosynthetic analysis of this compound primarily involves disconnecting the heterocyclic ring to reveal plausible precursor molecules. The most common strategies for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, guide this disconnection process. wikipedia.orgharvard.edu

Disconnection via Bischler-Napieralski Logic: This approach involves cleaving the C1-N2 and C4-C4a bonds, leading back to a β-arylethylamide precursor. For the target molecule, this disconnection points to an N-acyl derivative of a 2-(2-bromo-4,6-dichlorophenyl)ethylamine. The core challenge then becomes the synthesis of this highly substituted phenethylamine (B48288).

Disconnection via Pomeranz-Fritsch Logic: This pathway involves disconnecting the N2-C3 and C4-C4a bonds. This retrosynthetic step leads to a substituted benzaldehyde (B42025) and an aminoacetal. Specifically, it would require a 2-bromo-4,6-dichlorobenzaldehyde (B1383130) and an aminoacetaldehyde dialkyl acetal.

Modern Palladium-Catalyzed Disconnection: More recent methods allow for a convergent synthesis, for instance, by disconnecting the C3-C4 and C1-N2 bonds. This strategy might involve the α-arylation of a ketone, suggesting a 2-bromo-4,6-dichlorobenzyl halide and a suitable ketone derivative as precursors. nih.gov

This analysis highlights that the principal synthetic challenge lies in the preparation of a benzene (B151609) ring appropriately substituted with one bromine and two chlorine atoms, which can then be elaborated into the isoquinoline core.

Precursor Design and Synthesis for the Isoquinoline Nucleus

The successful synthesis of this compound is critically dependent on the efficient construction of its key precursors. The design of these precursors is dictated by the chosen cyclization strategy. For classical methods, a halogenated phenethylamine or benzaldehyde is required.

The introduction of the specific 5-bromo and 1,7-dichloro substitution pattern is a formidable task. The chlorine at C1 is typically introduced during or after the cyclization step, for example by using phosphoryl chloride (POCl₃) in a Bischler-Napieralski reaction which can act as both a cyclizing agent and a chlorinating agent. wikipedia.orgorganic-chemistry.org Therefore, the primary focus for precursor synthesis is the creation of a benzene ring substituted with a bromine atom and a chlorine atom, which will ultimately correspond to the 5-bromo and 7-chloro positions of the isoquinoline.

A plausible precursor would be a 2-bromo-4-chlorotoluene (B1197611) or a derivative thereof. The synthesis of such precursors can be achieved through several routes:

Electrophilic Aromatic Substitution: Direct halogenation of a substituted benzene ring is a common strategy. For instance, starting with a suitable aniline (B41778) or phenol, directed ortho- and para-halogenation can be performed. The sequence of bromination and chlorination is crucial to achieve the desired regiochemistry, governed by the directing effects of the existing substituents. The halogenation of isoquinoline itself or its derivatives can also be performed, often using reagents like N-bromosuccinimide (NBS) in sulfuric acid. orgsyn.orgchemicalbook.comresearchgate.net However, controlling the regioselectivity with multiple halogens already present can be challenging.

Sandmeyer Reaction: This reaction provides a versatile method for introducing halogens onto an aromatic ring by converting an amino group into a diazonium salt, which is then displaced by a halide. This allows for the installation of halogens in positions that are not easily accessible through direct electrophilic substitution.

Metal-Catalyzed Cross-Coupling: Modern methods using palladium or copper catalysts can be employed to couple halogenated precursors, building up the required substitution pattern in a controlled manner.

A summary of potential precursor frameworks is presented below.

| Precursor Type | Target Structure Example | Key Synthetic Challenge |

| β-Arylethylamide | N-Formyl-2-(2-bromo-4,6-dichlorophenyl)ethylamine | Synthesis of the polysubstituted phenethylamine |

| Benzaldehyde Derivative | 2-Bromo-4,6-dichlorobenzaldehyde | Regiocontrolled synthesis of the polysubstituted benzaldehyde |

| Arylated Ketone | 2-(2-bromo-4,6-dichlorophenyl)-propan-2-one | Palladium-catalyzed α-arylation with a polysubstituted aryl halide |

Direct Cyclization Methodologies for this compound Core Formation

Once the appropriate precursor is synthesized, the final ring-closing step forms the isoquinoline nucleus. The choice of method is critical, especially given the electron-deactivating nature of the halogen substituents.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular electrophilic cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgquimicaorganica.org The reaction proceeds via an electrophilic aromatic substitution, which is generally favored by electron-donating groups on the aromatic ring. jk-sci.com

For the synthesis of this compound, the precursor would be a heavily halogenated β-phenylethylamide. The three electron-withdrawing halogen atoms strongly deactivate the aromatic ring, making the required electrophilic cyclization challenging. To overcome this, harsh reaction conditions are typically necessary, such as refluxing in POCl₃ with an excess of P₂O₅. organic-chemistry.orgjk-sci.com A significant advantage of using POCl₃ is that it can also serve to install the chlorine atom at the C1 position, leading to a 1-chloroisoquinoline (B32320) derivative directly. Subsequent oxidation of the resulting 3,4-dihydroisoquinoline (B110456) intermediate yields the aromatic isoquinoline core. jk-sci.comacs.org

The Pomeranz-Fritsch reaction offers an alternative route, involving the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with an aminoacetaldehyde diethyl acetal. organicreactions.orgthermofisher.comwikipedia.org This method also relies on an electrophilic aromatic substitution for the ring-closing step. quimicaorganica.org

Applying this to the target molecule would require a 2-bromo-4,6-dichlorobenzaldehyde. Similar to the Bischler-Napieralski reaction, the deactivating nature of the halogen substituents would significantly hinder the cyclization step, often leading to low yields. organicreactions.org Modifications to the classical conditions, such as the use of stronger acids or microwave assistance, have been developed to improve the efficiency for less-reactive substrates. nih.gov

Given the limitations of classical electrophilic substitution-based methods for electron-poor systems, modern synthetic strategies provide more viable alternatives.

Palladium-Catalyzed Reactions: A powerful and versatile approach involves the palladium-catalyzed α-arylation of ketones with ortho-haloaryl aldehydes or ketones, followed by a condensation-cyclization sequence. nih.gov This method is highly convergent and tolerates a wide range of functional groups, including electron-withdrawing ones. For the target molecule, this could involve reacting a suitable 2-bromo-4,6-dichlorophenyl precursor in a sequence that forms the C3-C4 and C1-N2 bonds, bypassing the need for a challenging electrophilic aromatic substitution. nih.gov

Cycloaddition Reactions: Formal [4+2] cycloaddition reactions can also be used to construct the isoquinoline skeleton. For example, the reaction between an o-tolualdehyde tert-butylimine anion and a nitrile can produce highly substituted isoquinolines. harvard.edu This approach allows for the assembly of complex isoquinolines from multiple components in a single operation.

Transition Metal-Catalyzed Annulation: Various other transition metals, including rhodium and ruthenium, have been used to catalyze the annulation of aromatic precursors with alkynes or other coupling partners to form the isoquinoline ring system. organic-chemistry.orgnih.gov These methods often proceed through C-H activation and offer high regioselectivity and functional group tolerance.

These modern techniques are generally more suitable for the synthesis of complex, highly functionalized isoquinolines like this compound, where traditional methods are likely to fail or provide very low yields.

Post-Cyclization Halogenation Strategies

A primary approach to the synthesis of this compound involves the halogenation of a pre-formed isoquinoline ring. This strategy relies on the inherent reactivity of the isoquinoline nucleus and the directing effects of existing substituents to achieve the desired regiochemistry.

The bromination of the isoquinoline ring typically occurs on the benzenoid ring due to its higher electron density compared to the pyridinoid ring. Electrophilic aromatic substitution, such as bromination, preferentially occurs at the C-5 and C-8 positions. To achieve selective bromination at the C-5 position, careful control of reaction conditions is crucial.

One common method for the regioselective bromination of isoquinolines is the use of N-Bromosuccinimide (NBS) in a strong acid, such as sulfuric acid. The use of sulfuric acid as a solvent at low temperatures can favor the formation of the 5-bromo isomer over the 8-bromo isomer. For instance, the bromination of isoquinoline with NBS in concentrated sulfuric acid at temperatures between -25°C and -18°C has been shown to produce 5-bromoisoquinoline (B27571) in good yield. orgsyn.org The precise control of temperature is critical to suppress the formation of the 8-bromoisoquinoline (B29762) byproduct, which is often difficult to separate. orgsyn.org

The directing effects of existing substituents on the isoquinoline ring play a pivotal role in the regioselectivity of bromination. In the context of synthesizing this compound, if one were to start with 1,7-dichloroisoquinoline (B1300162), the chlorine atoms would act as deactivating, ortho-, para-directing groups. The chlorine at C-1 would have a minimal electronic effect on the benzenoid ring, while the chlorine at C-7 would deactivate the ring. The C-5 position is para to the C-8 position and meta to the C-7 chlorine. The directing influence of the nitrogen atom and the C-7 chlorine would need to be carefully considered to predict the outcome of bromination. In many quinoline (B57606) systems, a substituent at the 8-position can effectively direct halogenation to the C-5 position. rsc.org

| Reagent/Conditions | Substrate | Product | Yield (%) | Reference |

| NBS, H₂SO₄, -25°C to -18°C | Isoquinoline | 5-Bromoisoquinoline | 72% | chemicalbook.com |

| NBS, H₂SO₄, -22°C to -18°C | Isoquinoline | 5-Bromoisoquinoline | 47-49% | orgsyn.org |

The introduction of chlorine atoms at the C-1 and C-7 positions can be achieved through various methods, often involving the use of phosphoryl chloride (POCl₃) or other chlorinating agents. The C-1 position of the isoquinoline ring is susceptible to nucleophilic substitution, especially when the nitrogen atom is activated, for example, as an N-oxide.

A common strategy for introducing a chlorine atom at the C-1 position is the treatment of an isoquinolin-1(2H)-one with a chlorinating agent like POCl₃. This reaction, often referred to as the von Braun reaction, is a reliable method for converting the lactam to the corresponding 1-chloro-substituted isoquinoline.

The introduction of a chlorine atom at the C-7 position is typically achieved through electrophilic chlorination of a suitably substituted isoquinoline precursor. Alternatively, a multi-step sequence involving a Sandmeyer reaction on a 7-aminoisoquinoline derivative can be employed. This involves the diazotization of the amino group followed by treatment with a copper(I) chloride solution.

For the synthesis of this compound, a plausible route could involve starting with a 5-bromoisoquinoline derivative and then introducing the chlorine atoms at the C-1 and C-7 positions. This would require a sequence such as the oxidation of 5-bromoisoquinoline to its N-oxide, followed by treatment with POCl₃ to yield 5-bromo-1-chloroisoquinoline. Subsequent chlorination at the C-7 position would then be necessary.

| Reagent/Conditions | Substrate | Product | Yield (%) | Reference |

| POCl₃, heat | Pyrrolo[2,1-a]isoquinolines | Chlorinated pyrrolo[2,1-a]isoquinolines | up to >99% | researchgate.net |

| SO₂Cl₂, KCN | Isoquinoline | 4-Chloro-1-cyanoisoquinoline | - |

Comparative Analysis of Synthetic Routes to this compound

There are two primary retrosynthetic pathways to consider for the synthesis of this compound:

Route A: Bromination of a Dichloro-substituted Precursor

This approach begins with the synthesis of 1,7-dichloroisoquinoline, followed by regioselective bromination at the C-5 position. The synthesis of 1,7-dichloroisoquinoline itself can be envisioned starting from a 7-chloroisoquinolin-1(2H)-one, which is then treated with a chlorinating agent like POCl₃. The subsequent bromination at C-5 would need to be highly regioselective to avoid the formation of other bromo-isomers. The electron-withdrawing nature of the two chlorine atoms would deactivate the ring, potentially requiring harsh reaction conditions for bromination.

Route B: Chlorination of a Bromo-substituted Precursor

This strategy involves the initial synthesis of a 5-bromoisoquinoline derivative, followed by the sequential or simultaneous introduction of chlorine atoms at the C-1 and C-7 positions. For example, starting with 5-bromoisoquinoline, one could perform an N-oxidation followed by chlorination at C-1 with POCl₃. The subsequent chlorination at C-7 would then be the key challenge, requiring conditions that favor substitution at this position over other available sites.

Comparative Analysis:

| Route | Starting Material | Key Steps | Potential Advantages | Potential Challenges |

| A | 7-Chloroisoquinolin-1(2H)-one | 1. Chlorination at C-12. Regioselective bromination at C-5 | Potentially fewer steps if 1,7-dichloroisoquinoline is readily accessible. | Deactivation of the ring by two chlorine atoms may hinder the final bromination step and affect regioselectivity. |

| B | 5-Bromoisoquinoline | 1. N-oxidation2. Chlorination at C-13. Regioselective chlorination at C-7 | The initial bromination is a known and relatively high-yielding reaction. | Requires multiple steps to introduce the two chlorine atoms with controlled regioselectivity. |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing the formation of byproducts. Key parameters to consider for the halogenation steps include the choice of halogenating agent, solvent, reaction temperature, and reaction time.

For the regioselective bromination at C-5, the temperature is a crucial factor. As demonstrated in the synthesis of 5-bromoisoquinoline, lower temperatures can significantly enhance the selectivity for the C-5 isomer. orgsyn.org The choice of brominating agent (e.g., Br₂, NBS) and the acidity of the medium also play a significant role.

For the chlorination steps, the reactivity of the substrate is a key consideration. The conversion of an isoquinolin-1(2H)-one to a 1-chloroisoquinoline using POCl₃ is often efficient, but the reaction temperature and time may need to be optimized to ensure complete conversion without degradation of the starting material or product. Electrophilic chlorination at the C-7 position would require careful selection of the chlorinating agent and catalyst to achieve the desired regioselectivity, especially in the presence of a deactivating bromo group at C-5.

The following table summarizes general conditions for key halogenation reactions on the isoquinoline scaffold, which can serve as a starting point for the optimization of the synthesis of this compound.

| Reaction Type | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| C-5 Bromination | NBS | H₂SO₄ | -25 to -18 | 47-72 |

| C-1 Chlorination | POCl₃ | - | Reflux | High (qualitative) |

| Electrophilic Chlorination | SO₂Cl₂ | - | - | Variable |

Mechanistic Investigations of 5 Bromo 1,7 Dichloroisoquinoline Reactions

Elucidation of Reaction Pathways in 5-Bromo-1,7-dichloroisoquinoline Synthesis

The synthesis of the this compound core likely involves a sequence of cyclization and halogenation reactions. The mechanistic underpinnings of these processes dictate the feasibility and outcome of the synthetic strategy.

For instance, density functional theory (DFT) calculations on the propylphosphonic anhydride (B1165640) (T3P)-mediated Bischler-Napieralski reaction of N-benzoyl- and N-acetyltryptamides to form β-carboline derivatives have elucidated the energetic profile of the cyclization step. researchgate.net These studies reveal a high activation Gibbs free energy for the key bond-forming step, indicating that significant thermal energy is required to overcome the reaction barrier. researchgate.net The transition state is characterized by the approach of an electron-rich carbon of the aromatic ring to the electrophilic iminium-type carbon, leading to the formation of the new C-C bond of the dihydroisoquinoline ring. The stability of this transition state is influenced by the electronic nature of the substituents on the aromatic ring. For a precursor to this compound, the presence of electron-withdrawing chloro-substituents on the phenylethylamine moiety would be expected to disfavor the electrophilic aromatic substitution, likely leading to a higher activation barrier for the cyclization step compared to an unsubstituted system.

A generalized representation of the transition state in a Bischler-Napieralski-type cyclization is depicted below:

| Reactant | Transition State | Product |

| Substituted β-phenylethylamide | [Aromatic Ring---C-C bond forming---Iminium moiety]‡ | Dihydroisoquinoline derivative |

Table showing a generalized transition state in Bischler-Napieralski reaction.

The introduction of the bromo and chloro substituents onto the isoquinoline (B145761) core proceeds via electrophilic aromatic substitution. The mechanism of this reaction involves the generation of a highly electrophilic halogen species, which is then attacked by the electron-rich aromatic ring. A key transient intermediate in this process is the arenium ion, also known as a sigma (σ) complex. libretexts.orgnih.gov

The formation of this compound likely starts from a pre-existing dichloroisoquinoline. The subsequent bromination at the C5 position is directed by the electronic effects of the already present chloro substituents and the nitrogen atom in the heterocyclic ring. In electrophilic aromatic substitution, the incoming electrophile adds to the aromatic ring, forming a resonance-stabilized carbocation (the arenium ion). The stability of this intermediate determines the regioselectivity of the reaction. nih.gov

For a 1,7-dichloroisoquinoline (B1300162), the chlorine atoms are deactivating, electron-withdrawing groups, which make the electrophilic substitution more difficult compared to unsubstituted isoquinoline. However, they direct incoming electrophiles to specific positions. The nitrogen atom also strongly influences the electron density of the ring. The precise regioselectivity of the bromination would depend on the relative stability of the possible arenium ion intermediates. The formation of the C5-brominated product suggests that the arenium ion formed by the attack of Br+ at the C5 position is the most stable among the possible isomers. This intermediate is transient and is quickly deprotonated to restore the aromaticity of the ring, yielding the final product.

A general mechanism for electrophilic bromination is as follows:

Generation of the electrophile: Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻

Formation of the arenium ion: Dichloroisoquinoline + Br⁺ → [Dichloroisoquinoline-Br]⁺ (Arenium ion)

Deprotonation: [Dichloroisoquinoline-Br]⁺ + [FeBr₄]⁻ → this compound + HBr + FeBr₃

Kinetic Studies on Transformations Involving this compound

Kinetic studies are essential for quantifying the reactivity of this compound in various chemical transformations and for optimizing reaction conditions.

The halogen atoms on the this compound ring are susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. The rate of these reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. While specific rate constants for this compound are not documented, studies on analogous systems provide a framework for understanding its reactivity.

Kinetic investigations of the SNAr reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with biothiols have shown that the reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex. nih.govresearchgate.net The rate of the reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. For this compound, the presence of three halogen atoms and the electron-withdrawing nature of the isoquinoline nitrogen activate the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to their C-X bond strengths. However, the position of the halogen also plays a critical role. The C1 position in isoquinolines is often particularly activated towards nucleophilic substitution.

A hypothetical kinetic study on the reaction of this compound with a nucleophile (Nu⁻) would likely reveal pseudo-first-order kinetics under conditions of excess nucleophile. The observed rate constant (k_obs) would be dependent on the concentration of the nucleophile.

| Nucleophile | Leaving Group | Position | Expected Relative Rate |

| R-S⁻ | Cl | 1 | High |

| R-O⁻ | Cl | 1 | Moderate |

| R-S⁻ | Cl | 7 | Moderate |

| R-S⁻ | Br | 5 | Low |

Hypothetical relative rates of nucleophilic aromatic substitution on this compound.

The activation energy profile for a cross-coupling reaction of this compound would be influenced by the reactivity of the C-X bonds. The oxidative addition step, often the rate-determining step, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of the halogens in this step generally follows the order I > Br > Cl. libretexts.org Therefore, in a cross-coupling reaction of this compound, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bonds at the 1 and 7 positions. This difference in reactivity could be exploited for selective functionalization.

Investigation of Catalytic Cycles in this compound Derivatization

The derivatization of this compound through palladium-catalyzed cross-coupling reactions proceeds via a well-established catalytic cycle. youtube.comyoutube.com Understanding the intermediates and elementary steps of this cycle is crucial for optimizing reaction conditions and controlling product selectivity.

The catalytic cycle typically begins with a palladium(0) species, which undergoes oxidative addition to the C-Br or C-Cl bond of the isoquinoline. Given the higher reactivity of the C-Br bond, oxidative addition is likely to occur preferentially at the 5-position. This step forms a square planar palladium(II) intermediate.

The next step is transmetalation , where an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. This step often requires the presence of a base to facilitate the transfer.

Finally, reductive elimination from the palladium(II) intermediate forms the new C-C bond of the product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Each of these steps can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent. The nature of the ligands coordinated to the palladium center is particularly important as they can affect the rate and selectivity of each step in the cycle. For a polyhalogenated substrate like this compound, careful control of the reaction conditions can potentially allow for sequential, site-selective cross-coupling reactions, first at the more reactive C-Br bond and subsequently at one of the C-Cl bonds.

Solvent Effects and Reaction Selectivity in the Context of this compound Reactivity

The reactivity and selectivity of halogenated isoquinolines are significantly influenced by the choice of solvent, which can affect reaction rates, product distributions, and the stability of intermediates. While specific studies on this compound are not extensively documented in publicly available literature, general principles of solvent effects on similar substrates, such as other substituted isoquinolines, can provide valuable insights.

The polarity of the solvent plays a crucial role in reactions involving charged intermediates or transition states. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for halogenated heterocycles, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. These solvents can solvate the cationic species formed during the reaction, thereby stabilizing the transition state and accelerating the reaction rate. In contrast, nonpolar solvents may lead to slower reactions.

The selectivity of reactions on the this compound core is dictated by the electronic and steric effects of the substituents. The chlorine atoms at positions 1 and 7, and the bromine atom at position 5, are all electron-withdrawing groups, which deactivate the aromatic system towards electrophilic attack but activate it for nucleophilic substitution. The relative reactivity of the three halogen atoms in SNAr reactions depends on the specific reaction conditions. The chlorine at the 1-position is generally the most susceptible to nucleophilic attack due to the adjacent nitrogen atom which can stabilize the negative charge of the Meisenheimer complex intermediate.

The choice of solvent can also influence the regioselectivity of a reaction. In some cases, the use of a specific solvent can favor the substitution at one position over another by selectively solvating the transition state leading to a particular product. For example, in the bromination of 1,3-dichloroisoquinoline, changing the solvent from acetic acid to dimethylformamide (DMF) has been shown to improve selectivity. While this is a different isomer, it illustrates the principle that solvent choice is a key parameter for controlling the outcome of reactions on dichlorinated isoquinoline systems.

Interactive Table: Effect of Solvent on a Hypothetical Nucleophilic Substitution of this compound.

| Solvent | Dielectric Constant (ε) | Expected Relative Rate | Expected Major Product (Hypothetical) |

| Dimethylformamide (DMF) | 36.7 | High | 1-substituted product |

| Acetonitrile (B52724) | 37.5 | High | 1-substituted product |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Mixture of isomers |

| Dichloromethane (DCM) | 9.1 | Moderate | Mixture of isomers |

| Toluene | 2.4 | Low | Slow or no reaction |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Stereochemical Considerations in this compound Functionalization (if chiral centers are introduced)

The functionalization of this compound does not inherently involve the creation of chiral centers, as the parent molecule is achiral and planar. However, stereochemical considerations become highly relevant when reactions introduce new chiral centers, for example, through the attachment of a substituent with a stereocenter or by a reaction that creates a new stereocenter on the isoquinoline core or a substituent.

For instance, if a nucleophilic substitution is carried out with a chiral nucleophile, the product will be a mixture of diastereomers. The ratio of these diastereomers can be influenced by the steric hindrance around the reaction center on the isoquinoline ring. The bulky bromine and chlorine atoms may direct the incoming nucleophile to a specific face of the molecule, leading to a degree of diastereoselectivity.

Furthermore, if a reaction leads to the formation of a new chiral center, for example, by the reduction of a carbonyl group on a side chain, the stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) can be controlled by the use of chiral reagents or catalysts. Asymmetric synthesis methodologies could be employed to achieve high levels of stereoselectivity.

Given the lack of specific literature on the stereoselective functionalization of this compound, we can refer to general principles. The development of stereoselective reactions would likely follow established methods for other heterocyclic compounds. This could involve the use of chiral auxiliaries, chiral catalysts (e.g., transition metal complexes with chiral ligands), or enzymatic resolutions.

Interactive Table: Hypothetical Stereoselective Reactions of a this compound Derivative.

| Reaction Type | Chiral Influence | Expected Outcome |

| Nucleophilic substitution with a chiral amine | Substrate control | Diastereomeric mixture |

| Asymmetric reduction of a side-chain ketone | Chiral reducing agent (e.g., CBS reagent) | Enantiomerically enriched alcohol |

| Asymmetric cross-coupling | Chiral phosphine (B1218219) ligand on a palladium catalyst | Enantiomerically enriched biaryl product |

This table presents hypothetical scenarios as specific examples for this compound are not found in the surveyed literature.

Regioselective Functionalization and Derivatization of 5 Bromo 1,7 Dichloroisoquinoline

Reactivity Profiling of Halogen Substituents in 5-Bromo-1,7-dichloroisoquinoline

The presence of bromine at the C-5 position and chlorine atoms at the C-1 and C-7 positions imparts a unique reactivity profile to the this compound molecule. This differential reactivity is fundamental to its synthetic utility, allowing for sequential and regioselective functionalization.

The reactivity of halogen substituents in halo-substituted isoquinolines towards nucleophiles is influenced by a combination of electronic and steric factors. In the context of this compound, the C-1 and C-7 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the isoquinoline (B145761) ring.

Generally, in nucleophilic aromatic substitution (SNAr) reactions, the rate of reaction follows the order F > Cl > Br > I. However, the specific substitution pattern and reaction conditions can significantly influence the outcome. The chlorine atom at the C-1 position is particularly activated due to its proximity to the ring nitrogen, making it the most susceptible to nucleophilic displacement. The chlorine at C-7 is less reactive than the one at C-1 but more reactive than the bromine at C-5 in SNAr reactions. The bromine atom at C-5 is the least reactive towards nucleophiles in an SNAr manifold due to its location on the benzenoid ring, which is less electron-deficient compared to the pyridinoid ring.

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing a variety of functional groups onto the this compound scaffold. The regioselectivity of these reactions is dictated by the inherent electronic properties of the substituted isoquinoline ring.

Substitution at C-1: The C-1 position is the most electrophilic and, therefore, the most reactive site for SNAr. This high reactivity is attributed to the strong activation by the adjacent nitrogen atom. Consequently, nucleophiles will preferentially attack this position, leading to the selective displacement of the chlorine atom.

Substitution at C-7: The C-7 position is also susceptible to nucleophilic attack, albeit to a lesser extent than the C-1 position. The electron-withdrawing nature of the nitrogen atom influences this position, but the effect is attenuated by distance. Selective substitution at C-7 over C-1 can be challenging and often requires careful control of reaction conditions or the use of specific catalysts.

Substitution at C-5: The C-5 position, bearing the bromine atom, is the least reactive towards SNAr. The benzenoid ring is less electron-poor than the pyridinoid ring, making nucleophilic attack at this position unfavorable under typical SNAr conditions. Functionalization at this position is more commonly achieved through other methods, such as transition metal-catalyzed cross-coupling reactions.

A study on 4,6-dichloro-5-nitrobenzofuroxan, a related heterocyclic system, highlighted that only the chlorine at the C-4 position, which is activated by the condensed furoxan ring, undergoes selective substitution by nitrogen nucleophiles. mdpi.com This supports the principle of regioselectivity based on electronic activation in heterocyclic systems.

Cross-Coupling Chemistry with this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for precise control over the site of functionalization. The general reactivity order for cross-coupling reactions is I > Br > OTf > Cl. nih.gov

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their derivatives. libretexts.orgnih.gov

For this compound, the Suzuki-Miyaura coupling can be selectively performed at the C-5 position. The greater reactivity of the C-Br bond compared to the C-Cl bonds in palladium-catalyzed oxidative addition allows for the selective coupling of aryl or alkenyl boronic acids at the C-5 position, leaving the chlorine atoms at C-1 and C-7 intact for subsequent transformations. rsc.org Studies on similar dihalo-substituted heterocycles have demonstrated the feasibility of selective Suzuki-Miyaura coupling. For instance, the reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids at room temperature resulted in the selective substitution of one chlorine atom. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This reaction is a powerful method for the introduction of alkynyl moieties, which are valuable precursors for further synthetic transformations.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity at the C-5 position. The C-Br bond will preferentially undergo oxidative addition to the palladium catalyst over the C-Cl bonds, enabling the selective introduction of an alkyne group at the C-5 position. The development of mild, aqueous Sonogashira reaction conditions has further expanded the applicability of this method, even for sensitive substrates. mdpi.comresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its versatility, as a wide variety of organostannanes are stable and can be prepared. libretexts.org

The regioselectivity of the Stille coupling on this compound follows the same principles as the Suzuki-Miyaura and Sonogashira couplings. The C-Br bond at the C-5 position is more reactive towards the palladium catalyst than the C-Cl bonds at the C-1 and C-7 positions. This allows for the selective formation of a new carbon-carbon bond at the C-5 position by reacting with an appropriate organotin reagent. While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable tool in organic synthesis. organic-chemistry.org

Table 3: Examples of Stille Coupling Reactions

Negishi Coupling for Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the relatively high reactivity of the organozinc nucleophiles. wikipedia.org In the context of this compound, the primary challenge and opportunity lie in the selective activation of one of the three carbon-halogen bonds.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Consequently, the C5-Br bond in this compound is the most likely site for initial oxidative addition to the palladium(0) catalyst, allowing for regioselective functionalization at this position. The C1-Cl and C7-Cl bonds, being less reactive, would likely remain intact under carefully controlled reaction conditions.

A typical reaction protocol would involve the in situ preparation of the organozinc reagent from the corresponding organohalide, followed by the addition of the this compound substrate in the presence of a suitable palladium catalyst and ligand.

Table 1: Hypothetical Reaction Parameters for Regioselective Negishi Coupling of this compound

| Parameter | Condition | Rationale |

| Substrate | This compound | Trihalogenated scaffold for selective functionalization. |

| Reagent | R-ZnX (e.g., Alkyl-, Aryl-, or Heteroarylzinc halide) | The nucleophilic coupling partner. nih.gov |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ | Common palladium sources for Negishi coupling. nih.gov |

| Ligand | PPh₃, XPhos, or an N-heterocyclic carbene (NHC) | Ligand choice can influence catalyst activity and selectivity. nih.gov |

| Solvent | Anhydrous THF, Dioxane, or DMF | Aprotic solvents are necessary due to the moisture sensitivity of organozinc reagents. wikipedia.org |

| Temperature | Room temperature to moderate heating (e.g., 60-80 °C) | To facilitate the reaction without promoting side reactions or decomposition. |

This table presents a generalized and hypothetical set of conditions. Specific optimization would be required for any given organozinc reagent and desired product.

Buchwald-Hartwig Amination for N-Substituted Isoquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org Similar to the Negishi coupling, the regioselectivity of the Buchwald-Hartwig amination on this compound is dictated by the relative reactivity of the C-X bonds. The C5-Br bond is the most susceptible to oxidative addition by the palladium catalyst, enabling the selective introduction of an amino group at this position.

This transformation is highly valuable for accessing a wide range of N-substituted 5-amino-1,7-dichloroisoquinolines. The reaction typically employs a palladium precatalyst, a phosphine-based ligand, and a base to facilitate the deprotonation of the amine nucleophile.

Table 2: Postulated Reaction Conditions for Regioselective Buchwald-Hartwig Amination of this compound

| Parameter | Condition | Rationale |

| Substrate | This compound | The electrophilic coupling partner. |

| Reagent | Primary or secondary amine (R¹R²NH) | The nucleophilic amine source. |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium sources for Buchwald-Hartwig amination. |

| Ligand | BINAP, Xantphos, or a Josiphos-type ligand | The choice of ligand is crucial for reaction efficiency and scope. wikipedia.org |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | To deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are typically used. |

| Temperature | 80-110 °C | Elevated temperatures are often required for efficient coupling. |

This table outlines a general, hypothetical procedure. Optimization of the catalyst, ligand, base, and solvent system is essential for achieving high yields and selectivity.

Regioselective Metalation and Subsequent Electrophilic Quenching of this compound

Regioselective metalation, typically through lithium-halogen exchange, offers an alternative pathway for the functionalization of aryl halides. In the case of this compound, the C-Br bond is more susceptible to exchange with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures than the more stable C-Cl bonds. This process would generate a highly reactive organolithium intermediate at the C5 position. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

The success of this strategy hinges on the careful control of temperature to prevent unwanted side reactions or decomposition of the organolithium species.

Table 3: Hypothetical Two-Step Sequence for Regioselective Metalation and Electrophilic Quenching

| Step | Reagents and Conditions | Purpose |

| 1. Metal-Halogen Exchange | This compound, n-BuLi or t-BuLi, THF, -78 °C | Regioselective formation of 5-lithio-1,7-dichloroisoquinoline. |

| 2. Electrophilic Quench | Electrophile (e.g., CO₂, DMF, aldehydes, ketones, alkyl halides), -78 °C to room temperature | Introduction of a functional group at the C5 position. |

This table describes a generalized, hypothetical protocol. The choice of organolithium reagent and electrophile, as well as the reaction temperature and time, would need to be empirically determined.

C-H Functionalization Approaches for this compound Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic systems. For this compound, the isoquinoline core possesses several C-H bonds that could potentially be targeted for direct functionalization. The regioselectivity of such reactions is often guided by the inherent electronic properties of the substrate and the nature of the catalyst and directing group, if any.

Post-Functionalization Halogen Exchange Strategies for Structural Diversification

Following the initial regioselective functionalization at the C5 position, the remaining C1-Cl and C7-Cl bonds on the isoquinoline ring serve as valuable handles for further structural diversification. Halogen exchange reactions, such as the Finkelstein reaction (Cl to I) or the use of fluoride (B91410) sources to introduce fluorine, can be employed to modulate the reactivity of these positions for subsequent transformations. For instance, converting a C-Cl bond to a more reactive C-I bond could facilitate a second cross-coupling reaction under milder conditions than those required for the original C-Cl bond.

Multi-Step Sequential Derivatization Strategies Utilizing this compound as a Platform

The differential reactivity of the three halogen atoms on the this compound core makes it an ideal platform for multi-step sequential derivatization. A plausible synthetic strategy would involve the following sequence:

Initial C5 Functionalization: Selective reaction at the C5-Br bond via Negishi, Suzuki, or Buchwald-Hartwig coupling, or through metalation-electrophilic quench.

Secondary C1 or C7 Functionalization: Subsequent cross-coupling or nucleophilic aromatic substitution at one of the less reactive C-Cl positions. The C1 position is generally more activated towards nucleophilic attack than the C7 position due to its proximity to the ring nitrogen.

Tertiary Functionalization: Modification of the final remaining C-Cl bond to complete the synthesis of a trisubstituted isoquinoline derivative.

This step-wise approach allows for the controlled and predictable construction of complex isoquinoline derivatives with a high degree of structural diversity, starting from a single, readily accessible building block.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Bromo 1,7 Dichloroisoquinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-1,7-dichloroisoquinoline in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Based on the structure of this compound, a hypothetical set of ¹H and ¹³C NMR chemical shifts can be predicted. The electron-withdrawing effects of the nitrogen atom and the three halogen substituents (one bromine, two chlorine) would significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them to higher ppm values (downfield).

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~152.0 |

| C3 | 7.8 - 8.2 (singlet) | ~145.0 |

| C4 | 7.6 - 8.0 (singlet) | ~122.0 |

| C5 | - | ~120.0 |

| C6 | 7.9 - 8.3 (doublet) | ~135.0 |

| C7 | - | ~130.0 |

| C8 | 8.1 - 8.5 (doublet) | ~128.0 |

| C4a (bridgehead) | - | ~138.0 |

| C8a (bridgehead) | - | ~125.0 |

| Note: These are estimated values and actual experimental data may vary. The solvent used for analysis would also affect the chemical shifts. |

To assemble the complete structural puzzle, one-dimensional NMR spectra are complemented by a suite of two-dimensional (2D) NMR experiments. researchgate.netdocbrown.inforesearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net For this compound, a COSY spectrum would be expected to show a correlation between the proton at C6 and the proton at C8, confirming their neighborly relationship on the benzene (B151609) ring portion of the isoquinoline (B145761) core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. researchgate.net Each proton signal would show a cross-peak with the signal of the carbon it is attached to. For instance, the proton signal assigned to C4 would correlate with the carbon signal for C4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range couplings (typically 2-3 bonds) between carbons and protons. researchgate.net For example, the proton at C8 would likely show correlations to carbons C4a, C6, and C7, helping to place the substituents correctly around the ring system. The proton at C4 might show correlations to C5, C8a, and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. For a planar aromatic system like this isoquinoline, NOESY can help confirm through-space proximities, such as the relationship between the protons at C4 and C6.

For more complex studies, isotopic labeling can be employed. Synthesizing this compound with ¹³C or ¹⁵N enrichment at specific positions would dramatically enhance the sensitivity of NMR signals for those nuclei, facilitating detailed mechanistic or binding studies.

In cases where the compound is part of a complex mixture, such as in a reaction monitoring or metabolomics study, advanced NMR techniques combined with statistical analysis methods like Principal Component Analysis (PCA) can help to deconvolute the overlapping spectra and identify the signals belonging solely to this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction gives an exact and unambiguous picture of the molecule's arrangement in the solid state. This technique involves irradiating a perfect crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule.

A key aspect of the crystal structure analysis of this compound would be the investigation of non-covalent interactions that dictate how the molecules pack together. Given the presence of three halogen atoms, halogen bonding is a highly anticipated interaction. chemicalbook.com This occurs when an electropositive region on a halogen atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of a neighboring isoquinoline molecule.

Other potential interactions influencing the crystal packing would include π-π stacking between the aromatic isoquinoline ring systems. The specific arrangement (e.g., parallel-displaced or T-shaped) would be determined by the analysis.

X-ray diffraction allows for the highly precise measurement of all geometric parameters within the molecule. This data provides invaluable confirmation of the structure and can reveal subtle steric and electronic effects.

Hypothetical X-ray Crystallographic Data Table

| Parameter | Description | Expected Value |

| C-Cl Bond Length | Distance between Carbon and Chlorine | ~1.74 Å |

| C-Br Bond Length | Distance between Carbon and Bromine | ~1.90 Å |

| C-N-C Angle | Bond angle within the pyridine (B92270) ring | ~117° |

| Dihedral Angles | Torsion angles defining planarity | Close to 0° or 180° for the ring system |

| Note: These values are typical for similar organic structures and would be precisely determined for this compound upon successful crystallographic analysis. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound as C₉H₄BrCl₂N.

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a unique and characteristic isotopic pattern for the molecular ion peak. This pattern serves as a definitive signature for a molecule containing this combination of halogens.

Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum provides a fragmentation pathway that can be used to further confirm the structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen radicals (Br• or Cl•) or the elimination of neutral molecules like HCl.

Predicted Fragmentation Data from HRMS

| m/z (Fragment Ion) | Identity of Fragment |

| [M]+ | [C₉H₄⁷⁹Br³⁵Cl₂N]+ and its isotopologues |

| [M-Cl]+ | Loss of a chlorine atom |

| [M-Br]+ | Loss of a bromine atom |

| [M-HCl]+ | Loss of hydrogen chloride |

| Note: This table shows potential primary fragmentation steps. The actual spectrum would be more complex and show a rich pattern of daughter ions. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Electronic Structure Probing

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the electronic structure of this compound by analyzing its molecular vibrations. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be extrapolated from the well-established spectral data of isoquinoline and related halogenated aromatic systems. irphouse.comepequip.comnih.govnih.govnih.gov

The vibrational modes of this compound are primarily associated with the isoquinoline core, with modifications induced by the bromo and chloro substituents. The key vibrational regions and their expected assignments are as follows:

Aromatic C-H Stretching: The C-H stretching vibrations of the remaining hydrogen atoms on the isoquinoline ring are expected to appear in the region of 3100-3000 cm⁻¹. irphouse.com The precise frequencies can be influenced by the electronic effects of the halogen atoms.

Ring Stretching (C=C and C=N): The characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the isoquinoline's bicyclic system typically occur in the 1650-1400 cm⁻¹ range. irphouse.com These bands are often strong in both FT-IR and Raman spectra and are sensitive to the substitution pattern, providing a fingerprint of the molecule.

In-Plane Bending: C-H in-plane bending vibrations are anticipated in the 1300-1000 cm⁻¹ region. irphouse.com

Out-of-Plane Bending: The C-H out-of-plane bending modes, which are sensitive to the substitution pattern on the aromatic rings, are expected to be observed in the 900-700 cm⁻¹ range. irphouse.com

C-Cl and C-Br Stretching: The stretching vibrations of the carbon-chlorine and carbon-bromine bonds are expected at lower frequencies. C-Cl stretching modes typically appear in the 850-550 cm⁻¹ range, while the heavier C-Br bond exhibits stretching vibrations at approximately 680-515 cm⁻¹. The exact positions depend on the coupling with other vibrations within the molecule.

The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete vibrational analysis. epequip.com While FT-IR is particularly sensitive to polar vibrations, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations. For instance, the symmetric stretching modes of the isoquinoline ring are often more prominent in the Raman spectrum.

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the vibrational frequencies and intensities of this compound. nih.govnih.gov By comparing the theoretically calculated spectrum with experimental data (when available), a more precise assignment of the vibrational modes can be achieved.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Ring C=C/C=N Stretch | 1650-1400 | Strong | Strong |

| C-H In-Plane Bend | 1300-1000 | Medium-Strong | Medium |

| C-H Out-of-Plane Bend | 900-700 | Strong | Weak |

| C-Cl Stretch | 850-550 | Strong | Medium |

| C-Br Stretch | 680-515 | Strong | Medium |

Note: This table is predictive and based on characteristic frequencies of related compounds. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) for Conjugation Assessment and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within this compound, offering insights into the extent of conjugation and the effects of the halogen substituents on the electronic structure. The UV-Vis spectrum of isoquinoline itself exhibits characteristic absorption bands arising from π→π* transitions within the aromatic system. rsc.org

The introduction of bromine and chlorine atoms is expected to modulate these transitions. Halogen atoms can exert two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) due to their lone pairs of electrons. These effects can lead to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is anticipated to display multiple absorption bands, analogous to other substituted isoquinolines. nih.govnih.gov These bands correspond to electronic transitions between different molecular orbitals:

π→π Transitions:* These are typically strong absorptions and are associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The isoquinoline core possesses a conjugated π-system, giving rise to these transitions. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. These are generally weaker than π→π* transitions and may be observed as shoulders on the main absorption bands.

The solvent polarity can also influence the position of the absorption bands. nih.gov For instance, polar solvents may stabilize the ground or excited state differently, leading to shifts in the observed λ_max values.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max Range (nm) | Expected Molar Absorptivity (ε) |

| π→π* (Benzenoid) | 250-280 | High |

| π→π* (Pyridinoid) | 300-330 | High |

| n→π* | 320-350 | Low |

Note: This table is predictive and based on the electronic spectra of related isoquinoline derivatives. rsc.orgresearchgate.net Actual experimental values may vary depending on the solvent and other experimental conditions.

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives (if applicable)

While this compound itself is an achiral molecule, the introduction of a chiral center or the presence of axial chirality in its derivatives would necessitate the use of chiroptical spectroscopy for their stereochemical characterization. acs.orgcas.czrsc.orgmdpi.comnih.gov Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in determining the enantiomeric excess (ee) and absolute configuration of chiral molecules.

Should a chiral derivative of this compound be synthesized, for example, by introducing a chiral substituent, its enantiomers would interact differently with circularly polarized light.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. An ECD spectrum would exhibit positive and negative bands corresponding to the electronic transitions of the chiral molecule. The shape and sign of the ECD spectrum are unique to a specific enantiomer, allowing for the determination of its absolute configuration by comparison with theoretical calculations or spectra of known compounds.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule.

The application of chiroptical spectroscopy would be crucial in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. For instance, if a chiral derivative of this compound were developed as a pharmaceutical agent, chiroptical methods would be essential for quality control and ensuring the stereochemical purity of the final product. The development of chiral isoquinoline-based ligands for catalysis also highlights the importance of these techniques in modern chemistry. rsc.orgnih.gov

Table 3: Chiroptical Spectroscopy Techniques and Their Applications for Chiral Derivatives of this compound

| Technique | Spectral Region | Information Obtained | Application |

| Electronic Circular Dichroism (ECD) | UV-Visible | Absolute configuration, enantiomeric excess, conformational analysis | Stereochemical elucidation of chiral derivatives |

| Vibrational Circular Dichroism (VCD) | Infrared | Absolute configuration, solution-phase conformation | Detailed structural analysis of chiral derivatives |

Note: This table outlines the potential application of chiroptical techniques, which is contingent on the synthesis of chiral derivatives of this compound.

Computational and Theoretical Chemistry Studies of 5 Bromo 1,7 Dichloroisoquinoline

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. chemrxiv.org For 5-bromo-1,7-dichloroisoquinoline, DFT is used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

A typical DFT calculation involves choosing a functional (e.g., B3LYP or ωB97XD) and a basis set (e.g., 6-311++G(d,p)). The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. figshare.comresearchgate.net The result is a precise set of coordinates for each atom, defining bond lengths and angles.

Table 1: Exemplary Optimized Geometric Parameters for a Halogenated Isoquinoline (B145761) Core (Illustrative) This table presents typical bond lengths and angles that would be determined for the isoquinoline core through DFT calculations. The values are illustrative and not specific experimental data for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C1-N2 | ~ 1.32 Å |

| N2-C3 | ~ 1.37 Å | |

| C3-C4 | ~ 1.41 Å | |

| C4-C4a | ~ 1.42 Å | |

| C1-C8a | ~ 1.43 Å | |

| Bond Angle | C8a-C1-N2 | ~ 123° |

| C1-N2-C3 | ~ 117° | |

| N2-C3-C4 | ~ 123° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy gap between the HOMO and LUMO (∆E) is a critical indicator of a molecule's stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO density would indicate regions susceptible to attack by electrophiles, while the LUMO density highlights sites prone to attack by nucleophiles. Given the electron-withdrawing nature of the halogen atoms, the aromatic ring is expected to be electron-deficient, making it susceptible to nucleophilic substitution, particularly at the positions bearing chlorine atoms.

Table 2: Illustrative FMO Properties for a Halogenated Isoquinoline (Illustrative) This table shows the type of data generated from an FMO analysis. Values are representative for similar compounds.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electrons |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest empty orbital |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy landscape. This is particularly useful for understanding the transformations of this compound, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Researchers use methods to locate the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. By comparing the activation energies for reactions at different sites (e.g., substitution at C1 vs. C7), chemists can predict which product is more likely to form. For instance, calculations could reveal whether a Suzuki coupling is more favorable at the C-Br bond (position 5) or one of the C-Cl bonds (positions 1 or 7), guiding synthetic strategy. acs.org

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a popular DFT-based approach to predict ¹³C and ¹H NMR chemical shifts. nih.gov By calculating the magnetic shielding around each nucleus, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data is a powerful tool for structure verification or revision. nih.govnih.gov

Vibrational Frequencies: Calculations can also determine the vibrational modes of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. This can help assign experimental peaks to specific bond stretches or bends within the this compound structure. researchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net This provides insight into the electronic structure and conjugation within the molecule.

Table 3: Comparison of Hypothetical Calculated vs. Experimental Spectroscopic Data (Illustrative) This table illustrates how computationally predicted data is compared with experimental results for structural confirmation.

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C1 Chemical Shift | ~ 152 ppm | (To be measured) |

| ¹³C NMR | C5 Chemical Shift | ~ 120 ppm | (To be measured) |

| IR | C-Cl Stretch | ~ 750 cm⁻¹ | (To be measured) |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding how molecules interact with each other in condensed phases or within a biological receptor. nih.gov NCI analysis is a computational technique that visualizes weak interactions like halogen bonding, π-π stacking, and van der Waals forces. nih.gov

For this compound, the bromine and chlorine atoms can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.gov NCI plots would reveal the regions and strength of these interactions, which are critical for crystal packing and binding to catalytic species. nih.govmdpi.com

Solvation Effects and Implicit/Explicit Solvent Models

Reactions and measurements are almost always performed in a solvent, and the solvent can significantly influence a molecule's properties and reactivity. Computational models account for this in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. osti.govyoutube.com This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific, direct interactions like hydrogen bonding between the solvent and the solute (e.g., with the nitrogen atom of the isoquinoline ring).

For studies on this compound, an implicit model would be suitable for routine geometry optimizations and frequency calculations, while an explicit model might be necessary to accurately study a reaction mechanism where specific solvent interactions at the transition state are critical. osti.govyoutube.com

Machine Learning Applications in Predicting this compound Reactivity and Synthetic Outcomes

The application of machine learning (ML) in synthetic chemistry is a rapidly advancing field, offering the potential to predict reaction outcomes with high accuracy, thereby reducing the need for extensive trial-and-error experimentation. nih.gov For complex, polyfunctionalized molecules like this compound, which possesses three distinct halogenated sites for potential modification, ML models can be particularly valuable for predicting both reactivity and regioselectivity in reactions such as cross-coupling. While specific machine learning studies on this compound are not yet prevalent in the literature, a framework for such an investigation can be constructed based on established methodologies for other heterocyclic and polyhalogenated aromatic systems. rsc.orgresearchgate.net

A primary challenge in the synthetic use of this compound is controlling the site of reaction. The molecule features a C-Br bond at position 5, and C-Cl bonds at positions 1 and 7. These positions exhibit different steric and electronic environments, leading to differential reactivity. A machine learning approach could be trained to predict the most likely site of reaction and the expected yield under various conditions.

A Proposed Machine Learning Workflow

A prospective study to predict the synthetic outcomes for this compound would involve several key stages:

Data Generation: A comprehensive dataset is the foundation of any successful ML model. For this compound, a dataset would need to be generated, likely through high-throughput experimentation (HTE). This would involve running a large number of reactions, such as a Suzuki-Miyaura cross-coupling, systematically varying key parameters like the palladium catalyst, ligand, base, solvent, and temperature. The corresponding yields for the three possible monosubstituted products (at C1, C5, and C7) would be meticulously recorded.

Feature Engineering and Descriptor Calculation: Each reaction in the dataset would be characterized by a set of numerical features or "descriptors." These descriptors can be categorized as follows:

Molecular Descriptors: Calculated for the reactants (this compound and the coupling partner). These would include quantum chemical descriptors derived from Density Functional Theory (DFT) calculations, such as local atomic charges, bond dissociation energies (BDEs) for the C-X bonds, and frontier molecular orbital (FMO) energies. nih.gov Steric parameters would also be crucial to account for the different spatial environments of the halogen atoms.

Reaction Condition Descriptors: These features describe the experimental setup. Categorical variables like the choice of ligand or base would be converted into a numerical format using one-hot encoding, while continuous variables like temperature and concentration would be used directly.

Model Training and Selection: With the featurized dataset, various ML algorithms could be trained to predict the reaction yield for each potential product. Random Forest models are particularly well-suited for this type of tabular data, as they are robust and can provide insights into which features are most important for the prediction. researchgate.netnih.gov More advanced models like Graph Neural Networks (GNNs) could also be employed, as they can learn directly from the graph structure of the molecules involved, potentially capturing more nuanced chemical information. rsc.orgrsc.orggithub.io

Hypothetical Descriptors for Reactivity Prediction

To illustrate the feature engineering step, the following table presents a set of hypothetical, yet chemically plausible, descriptors for the three reactive sites of this compound. These values are based on general chemical principles, such as the lower bond strength of C-Br compared to C-Cl and the influence of the nitrogen atom on the electronic distribution in the isoquinoline ring system.